2-Methoxy-N-(pentan-3-YL)aniline
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Overview
Description
2-Methoxy-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . It is a derivative of aniline, featuring a methoxy group (-OCH3) and a pentan-3-yl group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pentan-3-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable alkylating agent, such as 3-pentyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-Methoxy-N-(pentan-3-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds, particularly those containing hindered amine motifs.
Material Science: Utilized in the preparation of conductive polymers and other advanced materials.
Chemical Sensors: Employed in the design of thin polymer films for chemical sensors due to its sensitivity to moisture and ammonia.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(pentan-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pentan-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
2-Methoxy-N-(pentan-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, solubility, and overall chemical behavior, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
WOMCATTZPIPFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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